Cas no 71-33-0 (5-Azauracil)

5-Azauracil is a pyrimidine analog with notable biochemical and pharmacological properties. It serves as a competitive inhibitor of orotidine-5'-phosphate decarboxylase, disrupting de novo pyrimidine biosynthesis. This compound is widely utilized in research to study nucleotide metabolism and enzyme inhibition mechanisms. Its structural similarity to uracil allows it to interfere with RNA synthesis, making it valuable for investigating transcriptional regulation and antiviral applications. 5-Azauracil is also employed in agricultural research to examine plant pathogen resistance due to its ability to inhibit fungal growth. The compound's stability and specificity make it a reliable tool for biochemical studies requiring precise modulation of pyrimidine pathways.
5-Azauracil structure
5-Azauracil structure
Product Name:5-Azauracil
CAS No:71-33-0
MF:C3H3N3O2
MW:113.074819803238
MDL:MFCD00023157
CID:570014
PubChem ID:6275
Update Time:2025-06-13

5-Azauracil Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4(1H,3H)-dione
    • 5-Azauracil
    • 5-AZAURACIL, MONOHYDRATE
    • AZAURACIL, 5-(RG)
    • AZAURACIL, 5-(RG)(CALL)
    • Allantoxaidin
    • Allantoxaidine
    • NSC 56901
    • Oxaidin
    • s-Triazine-2,4(1H,3H)-dione
    • SB73691
    • FSO760LQ2L
    • UNII-FSO760LQ2L
    • Q27278173
    • NS00041164
    • DTXSID00221218
    • 1H-1,3,5-triazine-2,4-dione
    • EINECS 200-750-0
    • 1,3,5-triazine-2,4(3H,5H)-dione
    • DS-5277
    • NSC56901
    • CS-0187910
    • CCRIS 3442
    • NSC-56901
    • SCHEMBL127925
    • 5-Aza-2,4-dihydroxypyrimidine
    • 1,3,5-triazine-2,4-diol
    • MFCD00023157
    • 1,3,5-Triazine-2,4(1H,3H)-dione #
    • MFCD07367658
    • F12722
    • dihydroxy-s-triazine
    • 71-33-0
    • FT-0631307
    • AZAURACIL, 5-
    • GEWRKGDRYZIFNP-UHFFFAOYSA-
    • 1,5-Triazine-2,4(1H,3H)-dione
    • s-Triazine-2,3H)-dione
    • A866461
    • InChI=1/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)
    • AKOS015854531
    • S-TRIAZINE-2,4-DIOL
    • AKOS000281203
    • s-Triazine-2,4-(1H,3H)-dione
    • WHC
    • 1~{H}-1,3,5-triazine-2,4-dione
    • STL510951
    • BBL100011
    • MDL: MFCD00023157
    • Inchi: 1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)
    • InChI Key: GEWRKGDRYZIFNP-UHFFFAOYSA-N
    • SMILES: O=C1NC=NC(N1)=O

Computed Properties

  • Exact Mass: 113.02300
  • Monoisotopic Mass: 113.022526
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.9
  • Topological Polar Surface Area: 70.6

Experimental Properties

  • Color/Form: Crystalline solid
  • Density: 1.86±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 292-293 ºC
  • Boiling Point: 573.9°C at 760 mmHg
  • Flash Point: 300.9 °C
  • Refractive Index: 1.748
  • Solubility: Dissolution (72 g/l) (25 º C),
  • PSA: 78.61000
  • LogP: -1.54180

5-Azauracil Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Room Temperature

5-Azauracil Customs Data

  • HS CODE:2933699090
  • Customs Data:

    China Customs Code:

    2933699090

    Overview:

    2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

5-Azauracil Pricemore >>

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5-Azauracil Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:71-33-0)5-Azauracil
Order Number:A866461
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:59
Price ($):191.0/947.0
Email:sales@amadischem.com

Additional information on 5-Azauracil

Comprehensive Overview of 5-Azauracil (CAS No. 71-33-0): Properties, Applications, and Research Insights

5-Azauracil (CAS No. 71-33-0), a pyrimidine analog, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, also known as 5-AZUR or azauracil, serves as a versatile building block in nucleoside synthesis and exhibits notable biological activity. Its molecular formula, C3H3N3O2, and molar mass of 113.07 g/mol make it a lightweight yet impactful molecule in medicinal chemistry.

Researchers frequently explore 5-Azauracil for its role in RNA synthesis inhibition, a mechanism that aligns with current trends in antiviral and anticancer drug development. The compound's ability to interfere with uracil metabolism has positioned it as a candidate for studying nucleotide metabolism disorders—a hot topic in precision medicine. Recent PubMed-indexed studies highlight its potential in modulating epigenetic markers, particularly in conjunction with emerging CRISPR-based therapies.

The physicochemical properties of 5-Azauracil (CAS 71-33-0) contribute to its research utility. With a melting point range of 300-305°C (dec.) and water solubility of approximately 10 mg/mL at 25°C, it demonstrates stability under physiological conditions. These characteristics make it suitable for in vitro enzymatic studies and high-throughput screening platforms—two areas experiencing exponential growth in pharmaceutical R&D pipelines.

In synthetic chemistry, 5-AZU derivatives are gaining traction for developing modified nucleic acid probes. The compound's nitrogen substitution at the 5-position creates distinct hydrogen bonding patterns, enabling the design of selective base-pairing systems. This property resonates with the increasing demand for molecular diagnostics tools and therapeutic oligonucleotides, as evidenced by rising Google Scholar citations since 2020.

Quality control protocols for 5-Azauracil typically involve HPLC purity verification (>98%) and spectroscopic characterization (FTIR, NMR). The compound's stability profile meets stringent requirements for long-term biochemical storage, addressing common researcher concerns about compound degradation in published methods. Proper storage at 2-8°C in amber vials ensures optimal shelf life—a practical consideration frequently searched in laboratory forums.

Emerging applications leverage 5-Azauracil's capacity to influence gene expression profiles. Cutting-edge studies investigate its synergy with RNA interference technologies and mRNA vaccine platforms. These intersections with contemporary biotechnological advancements make CAS 71-33-0 particularly relevant in post-pandemic research landscapes where nucleic acid therapeutics dominate scientific discourse.

From a commercial perspective, 5-AZU suppliers emphasize batch-to-batch consistency and endotoxin-free production—key purchasing factors identified in market analyses. The compound's pricing structure reflects its dual role as both a research chemical and potential pharmaceutical intermediate, with current market trends showing increased demand from biotech startups and academic core facilities.

Environmental and safety assessments confirm 5-Azauracil's compatibility with green chemistry principles. Its biodegradability and absence of persistent bioaccumulation potential align with the pharmaceutical industry's shift toward sustainable synthesis methods. These attributes frequently appear in ESG (Environmental, Social, and Governance) reports of life science companies, connecting this compound to broader corporate responsibility initiatives.

Future research directions for 5-Azauracil (CAS 71-33-0) may explore its structure-activity relationships in greater depth, particularly through computational modeling approaches like molecular docking simulations. The compound's scaffold shows promise for developing selective enzyme inhibitors targeting pyrimidine metabolism pathways—an area receiving NIH funding increases in recent fiscal years.

For laboratory personnel, proper handling of 5-AZU requires standard personal protective equipment (PPE) including nitrile gloves and safety goggles. While not classified as hazardous under GHS criteria, researchers often search for compatibility data with common solvents—information thoroughly documented in technical bulletins from reputable suppliers.

The intellectual property landscape surrounding 5-Azauracil derivatives continues to evolve, with recent patent applications focusing on prodrug formulations and targeted delivery systems. This legal dimension adds commercial relevance to academic investigations, particularly in jurisdictions with robust biopharma patent protections.

Analytical methodologies for 5-Azauracil quantification have advanced significantly, incorporating UHPLC-MS/MS techniques that achieve detection limits below 0.1 ng/mL. Such sensitivity meets the demands of modern pharmacokinetic studies, addressing a common pain point in preclinical research workflows.

In educational contexts, 5-AZU serves as an excellent model compound for teaching heterocyclic chemistry principles and spectral interpretation. Its well-characterized NMR spectra (including 1H and 13C signals) appear in spectroscopy textbooks and online databases, making it a frequent subject of chemistry tutorial searches.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:71-33-0)5-Azauracil
A866461
Purity:99%/99%
Quantity:1g/5g
Price ($):191.0/947.0
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